molecular formula C13H13NO3 B1276618 2-(3-Acetyl-1H-indol-1-YL)propanoic acid CAS No. 869947-43-3

2-(3-Acetyl-1H-indol-1-YL)propanoic acid

Cat. No.: B1276618
CAS No.: 869947-43-3
M. Wt: 231.25 g/mol
InChI Key: UTUHECCDUKQQNB-UHFFFAOYSA-N
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Biochemical Analysis

Cellular Effects

2-(3-Acetyl-1H-indol-1-YL)propanoic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have been reported to affect antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through interactions with specific cellular receptors and signaling molecules, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives are known to bind to multiple receptors with high affinity, which can lead to the modulation of various signaling pathways

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Indole derivatives have been shown to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives are known to participate in metabolic processes that influence metabolic flux and metabolite levels . The specific metabolic pathways of this compound are still being studied, but it is likely to interact with key enzymes involved in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. Indole derivatives are known to interact with transporters and binding proteins that facilitate their localization and accumulation within specific cellular compartments . The transport mechanisms and distribution patterns of this compound are important factors that determine its efficacy and potency.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. Indole derivatives often contain targeting signals or undergo post-translational modifications that direct them to specific compartments or organelles within the cell

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetyl-1H-indol-1-YL)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: H2, Pd/C

    Substitution: Halogens (e.g., Br2, Cl2)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxylic acid derivatives, while reduction can produce indoline derivatives .

Properties

IUPAC Name

2-(3-acetylindol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8(13(16)17)14-7-11(9(2)15)10-5-3-4-6-12(10)14/h3-8H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUHECCDUKQQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=C(C2=CC=CC=C21)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424611
Record name 2-(3-ACETYL-1H-INDOL-1-YL)PROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869947-43-3
Record name 2-(3-ACETYL-1H-INDOL-1-YL)PROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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